![molecular formula C18H15ClN2O3 B2629821 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde CAS No. 842113-91-1](/img/structure/B2629821.png)
5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde: is a complex organic compound that features a quinazoline moiety, which is known for its significant biological activities. The compound is characterized by the presence of a chloro-substituted benzaldehyde group linked to a quinazoline ring through a propoxy chain. This structure imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
作用機序
Target of Action
Quinazolinone derivatives, which include this compound, have been found to exhibit a wide range of biological activities .
Mode of Action
It’s known that quinazolinone derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Quinazolinone derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Quinazolinone derivatives have been associated with a range of biological activities, indicating that they can have diverse effects at the molecular and cellular levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde typically involves multiple steps, starting with the preparation of the quinazoline core One common method involves the condensation of anthranilic acid with formamide to form the quinazoline ringThe propoxy chain is then attached via an etherification reaction, and finally, the chloro-substituted benzaldehyde group is introduced through a Friedel-Crafts acylation reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the employment of catalysts to enhance reaction rates and yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzoic acid.
Reduction: 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Due to its quinazoline moiety, the compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is often used in the study of these biological effects and in the development of new therapeutic agents.
Medicine: The compound’s potential as a therapeutic agent is explored in various medical research fields, particularly in oncology and infectious diseases. Its ability to inhibit certain enzymes and receptors makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in the production of high-performance materials.
類似化合物との比較
4-Oxoquinazoline: Shares the quinazoline core but lacks the propoxy and chloro-substituted benzaldehyde groups.
2-Chloroquinazoline: Similar structure but with a chloro group on the quinazoline ring instead of the benzaldehyde ring.
3-Propoxyquinazoline: Contains the propoxy chain but lacks the chloro-substituted benzaldehyde group.
Uniqueness: 5-Chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro-substituted benzaldehyde group enhances its ability to participate in various chemical reactions, while the quinazoline moiety provides significant biological effects .
特性
IUPAC Name |
5-chloro-2-[3-(4-oxoquinazolin-3-yl)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c19-14-6-7-17(13(10-14)11-22)24-9-3-8-21-12-20-16-5-2-1-4-15(16)18(21)23/h1-2,4-7,10-12H,3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYORRTAULCHBBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCOC3=C(C=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
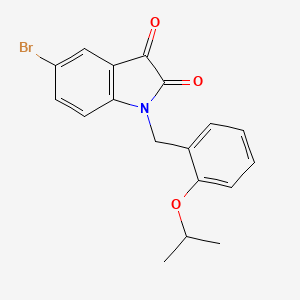
![N-cyclopentyl-2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide](/img/structure/B2629741.png)
![1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2629742.png)
![4-fluoro-N-(2-((2-(methylthio)benzo[d]thiazol-6-yl)amino)-2-oxoethanethioyl)benzamide](/img/structure/B2629743.png)
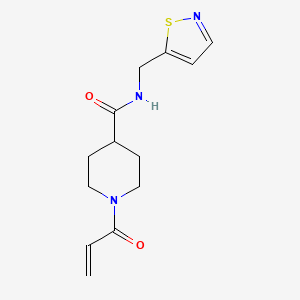
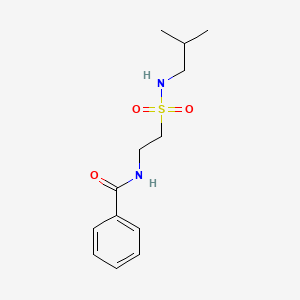
![3-[4-(dimethylamino)phenyl]-2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2629746.png)
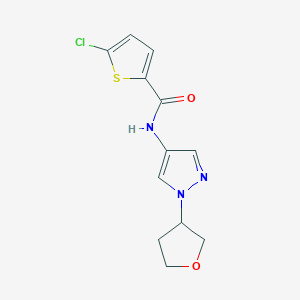
![4-[(5-Bromopyridin-2-yl)oxy]oxolan-3-amine](/img/structure/B2629749.png)
![N-(3-methoxyphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2629751.png)
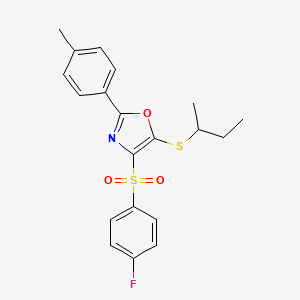
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(3-(benzyloxy)-4-methoxyphenyl)propanamide](/img/structure/B2629755.png)
![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-2-phenylacetonitrile](/img/structure/B2629757.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2629758.png)
